molecular formula C7H7BrN4O B3055079 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide CAS No. 6298-38-0

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

Cat. No.: B3055079
CAS No.: 6298-38-0
M. Wt: 243.06 g/mol
InChI Key: YYYPQYIMADSSFZ-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is a chemical compound with the molecular formula C7H5BrN4O It is a derivative of benzotriazine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide involves its interaction with specific molecular targets and pathways. In the context of cancer research, it is believed to exert its effects by targeting hypoxic cells, which are commonly found in solid tumors. The compound may induce DNA damage or interfere with cellular metabolism under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-benzotriazine 1,4-dioxide:

    3-Amino-7-nitro-1,2,4-benzotriazine 1-oxide:

Uniqueness

3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to other benzotriazine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

7-bromo-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAJQYAPJMZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405198
Record name 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-38-0
Record name 1,2,4-Benzotriazin-3-amine, 7-bromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6298-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-7-BROMO-1,2,4-BENZOTRIAZINE 1-0XIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 2
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 3
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 4
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 5
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide
Reactant of Route 6
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide

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